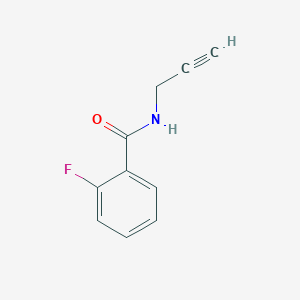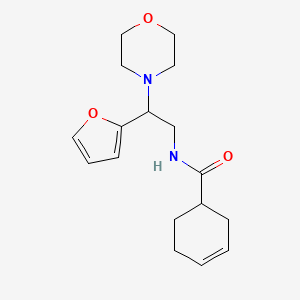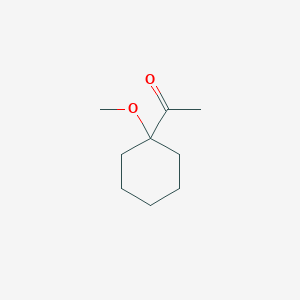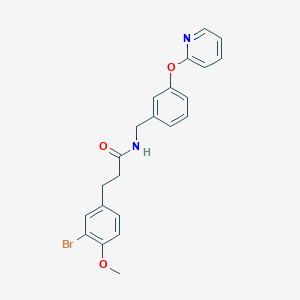
N-Propargyl-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propargyl-2-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. It is a derivative of benzamide, which is a class of organic compounds that have been widely studied for their diverse biological activities. The unique properties of this compound make it a promising candidate for various research studies, including cancer therapy, neuroprotection, and drug discovery.
Mecanismo De Acción
The mechanism of action of N-Propargyl-2-fluorobenzamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. Moreover, it has been shown to reduce oxidative stress and inflammation, leading to improved overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Propargyl-2-fluorobenzamide is its potent biological activity, which makes it a promising candidate for various research studies. Moreover, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain research studies.
Direcciones Futuras
There are various future directions for the research on N-Propargyl-2-fluorobenzamide. One of the most promising directions is in the development of novel anticancer therapies. Additionally, further research can be conducted to explore its potential in neuroprotection and drug discovery. Furthermore, studies can be conducted to optimize the synthesis and purification methods of this compound to improve its overall efficacy and safety.
Métodos De Síntesis
The synthesis of N-Propargyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The purity of the compound can be enhanced through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-Propargyl-2-fluorobenzamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer therapy. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Another potential application of this compound is in neuroprotection. Studies have shown that it can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUSGPHACLADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)
![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)




![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)

